Product packaging for 8-Chlorophenazine-1-carboxylic acid(Cat. No.:CAS No. 103942-82-1)

8-Chlorophenazine-1-carboxylic acid

Cat. No.: B12903715
CAS No.: 103942-82-1
M. Wt: 258.66 g/mol
InChI Key: IWGNXOPNRKCYDK-UHFFFAOYSA-N
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Description

8-Chlorophenazine-1-carboxylic acid is a synthetic phenazine derivative of significant interest in chemical biology and pharmaceutical research. Phenazines are a class of tricyclic, nitrogen-containing heterocyclic compounds known for their electron-accepting properties and diverse biological activities. Researchers are actively exploring phenazine cores for developing new photodynamic therapy (PDT) agents. In PDT, photosensitizing compounds are excited by light, leading to energy transfer that generates reactive oxygen species (ROS), such as singlet oxygen, which can induce selective cell death. The chlorophenazine structure serves as a promising scaffold for creating third-generation photosensitizers, particularly when formulated with advanced drug delivery systems to improve solubility and target specificity . This compound is intended for research purposes only, specifically for use in assay development, as a chemical intermediate for synthesizing more complex molecules, or as a standard in analytical studies. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7ClN2O2 B12903715 8-Chlorophenazine-1-carboxylic acid CAS No. 103942-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103942-82-1

Molecular Formula

C13H7ClN2O2

Molecular Weight

258.66 g/mol

IUPAC Name

8-chlorophenazine-1-carboxylic acid

InChI

InChI=1S/C13H7ClN2O2/c14-7-4-5-9-11(6-7)16-12-8(13(17)18)2-1-3-10(12)15-9/h1-6H,(H,17,18)

InChI Key

IWGNXOPNRKCYDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C3C=CC(=CC3=N2)Cl)C(=O)O

Origin of Product

United States

Advanced Synthetic Strategies for 8 Chlorophenazine 1 Carboxylic Acid and Its Structural Analogues

De Novo Synthesis of the Phenazine (B1670421) Core with Chlorination at the C-8 Position

The foundational step in accessing 8-chlorophenazine-1-carboxylic acid is the construction of the core phenazine heterocycle, a tricyclic system containing two nitrogen atoms. This process is often followed by or integrated with regioselective chlorination to install the chlorine atom at the desired C-8 position.

Precursor Functionalization and Cyclization Methodologies

The de novo synthesis of the phenazine core typically involves the condensation of appropriately substituted aniline (B41778) and benzene (B151609) derivatives. A common strategy for producing phenazine-1-carboxylic acid involves the reaction of aniline with 2-bromo-3-nitro-benzoic acid. mdpi.comnih.gov Another approach utilizes the reaction of pyrocatechol (B87986) with 3-methyl-2-aminoaniline to form 1-methylphenazine (B86437), which can be subsequently functionalized. researchgate.net

A versatile method for accessing a variety of substituted phenazine-1-carboxylic acids is the Jourdan-Ullmann coupling reaction followed by a reductive ring closure. rroij.com This approach allows for the synthesis of phenazine-1-carboxylic acids with diverse functionalities at the 6-, 7-, 8-, and/or 9-positions, including chloro, bromo, fluoro, alkyl, methoxy (B1213986), and carboxylic acid groups. rroij.com The Jourdan-Ullmann coupling itself has been shown to proceed with yields ranging from 29% to 99%. rroij.com

Regioselective Halogenation Techniques for the Phenazine Nucleus

Achieving regioselective chlorination at the C-8 position of the phenazine nucleus is a critical and often challenging step. The electronic nature of the phenazine ring and any existing substituents heavily influences the position of electrophilic aromatic substitution. While direct chlorination of the phenazine-1-carboxylic acid core can lead to a mixture of isomers, strategic placement of directing groups on the precursors before cyclization is a more controlled approach.

For instance, starting with a chlorinated aniline derivative in the Jourdan-Ullmann coupling can pre-install the chlorine atom at the desired position, leading to the direct formation of the 8-chloro-substituted phenazine ring upon cyclization. This method offers a high degree of regiocontrol.

Introduction and Functional Group Interconversion of the Carboxylic Acid Moiety

The carboxylic acid group at the C-1 position is a key functional handle for further derivatization. This group can be introduced in several ways. In the synthesis involving 2-bromo-3-nitro-benzoic acid, the carboxyl group is inherent to one of the starting materials. mdpi.comnih.gov

Alternatively, a precursor such as 1-methylphenazine can be synthesized and then the methyl group can be oxidized to a carboxylic acid. researchgate.net This two-step process involves a Wohl-Ziegler bromination of the methyl group to form 1-bromomethylphenazine, followed by hydrolysis and subsequent oxidation to yield phenazine-1-carboxylic acid. researchgate.net

Modular Synthesis Approaches and Diversification Libraries

The phenazine-1-carboxylic acid scaffold is highly amenable to modular synthesis, allowing for the rapid generation of diverse libraries of analogues for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net This is crucial for optimizing the biological activity and pharmacokinetic properties of these compounds.

Scaffold Derivatization via Esterification, Amidation, and Reduction

The carboxylic acid at the C-1 position is a versatile anchor point for a variety of chemical modifications. nih.gov

Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. mdpi.comnih.gov

Amidation: Amide analogues can be synthesized by activating the carboxylic acid, for instance with thionyl chloride to form the acid chloride, followed by reaction with a primary or secondary amine. google.com N-aryl and N-heteryl amide analogues of phenazine-1-carboxylic acid have demonstrated potent biological activities. rroij.com The formation of acylhydrazones is another important derivatization, achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) followed by condensation with an aldehyde. mdpi.comnih.gov

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 1-phenazinemethanol, which can serve as a precursor for other functional groups. researchgate.net

Cross-Coupling Strategies for Enhanced Structural Complexity

To further enhance the structural diversity of the phenazine library, modern cross-coupling reactions are employed. The presence of a halogen, such as the chlorine at the C-8 position, provides a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov

The Suzuki-Miyaura reaction allows for the formation of new carbon-carbon bonds by coupling the chlorinated phenazine with various boronic acids. researchgate.net This can introduce a wide range of aryl and heteroaryl substituents at the C-8 position, significantly expanding the chemical space of the library.

Sustainable and Green Chemical Methodologies in Phenazine Synthesisresearchgate.netbohrium.com

The development of environmentally benign methods for synthesizing phenazines is a growing area of chemical research, driven by the need to minimize environmental impact and reduce the use of toxic solvents, catalysts, and energy sources. researchgate.netguidechem.com These green approaches are not only ecologically advantageous but often provide significant improvements in reaction yields and purity. researchgate.net

Mechanosynthesis and Solvent-Free Reaction Environmentsresearchgate.netresearchgate.net

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, represents a significant advancement in green synthesis. By grinding solid reactants together, often in a ball mill, this method can eliminate the need for bulk solvents, leading to reduced waste and simplified product purification. researchgate.net

One notable solvent-free approach involves the one-pot, multi-component condensation reaction to form complex phenazine derivatives. For instance, the synthesis of novel spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives has been successfully achieved under solvent-free conditions. bohrium.com This method demonstrates high efficiency and utilizes a reusable solid base catalyst, further enhancing its green credentials. bohrium.com The mechanism in some solvent-free reactions is thought to involve the formation of a water molecule that then acts as a catalyst for the subsequent reaction steps, a process favored by the close proximity of reactants in the solid state. researchgate.net

Table 1: Example of a Solvent-Free Multi-Component Reaction for Phenazine Analogue Synthesis bohrium.com

Ultrasound and Microwave-Assisted Synthesisresearchgate.netresearchgate.netnih.gov

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized phenazine synthesis, offering dramatic reductions in reaction times and often leading to higher yields and cleaner products. nih.govarkat-usa.org

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through microwave energy. nih.gov This rapid, uniform heating can accelerate reaction rates significantly compared to conventional heating methods. nih.govindexcopernicus.com For example, the synthesis of phenazines from β-lapachones saw reaction times reduced by a factor of eight when switching from conventional reflux to microwave irradiation, while still achieving yields greater than 85%. indexcopernicus.com Similarly, the formation of other heterocyclic systems has demonstrated the superiority of microwave assistance, completing reactions in minutes that would otherwise take hours. arkat-usa.org

Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid. youtube.com This process generates localized high-temperature and high-pressure zones, which can enhance reaction rates and yields. youtube.com It has been effectively used for the synthesis of various biologically active heterocycles, often under mild, catalyst-free, and aqueous conditions. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles nih.govarkat-usa.orgindexcopernicus.com

Chemoenzymatic Approaches for Selective Transformations

Chemoenzymatic synthesis merges the selectivity of biocatalysts with the practicality of traditional organic chemistry, offering powerful tools for complex molecular construction. nih.gov This approach is particularly valuable for achieving high stereoselectivity and performing specific transformations under mild conditions. nih.govnih.gov

The strategies for synthesizing phenazine-1-carboxylic acid and its analogues are heavily inspired by the natural biosynthetic pathway. nih.gov In bacteria, phenazine biosynthesis begins with the shikimic acid pathway, leading to a key intermediate derived from chorismic acid. nih.govnih.gov Two molecules of this intermediate are then condensed and cyclized to form the core phenazine structure by a suite of specialized enzymes. nih.govmdpi.com

Harnessing these biosynthetic enzymes or mimicking their function provides a promising avenue for green synthesis. For example, the enzyme PhzE catalyzes a crucial first step in the pathway, while the PhzF enzyme is responsible for a key isomerization. mdpi.com The final assembly of the phenazine-1-carboxylic acid core is then facilitated by enzymes such as PhzA, PhzB, and PhzG. mdpi.com A chemoenzymatic strategy could involve using these enzymes, or engineered variants, to perform selective modifications on a synthetic phenazine scaffold or to build the core structure from bio-based precursors. This approach allows for transformations that are often difficult to achieve with conventional chemical reagents, such as site-selective chlorination or hydroxylation. nih.gov

Table 3: Key Enzymes in the Natural Biosynthesis of Phenazine-1-carboxylic Acid mdpi.com

Table of Compounds Mentioned

Chemical Reactivity and Advanced Functionalization of 8 Chlorophenazine 1 Carboxylic Acid

Reactivity at the Phenazine (B1670421) Core: Electrophilic and Nucleophilic Aromatic Substitutions

The phenazine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): Generally, the electron-poor nature of the phenazine nucleus makes it less susceptible to electrophilic attack compared to benzene (B151609). masterorganicchemistry.com Reactions like nitration and sulfonation, which are common for many aromatic compounds, require harsh conditions when applied to phenazines. byjus.com The mechanism of EAS involves the attack of an electrophile on the pi-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.comnumberanalytics.comlibretexts.org The subsequent loss of a proton restores the aromaticity. masterorganicchemistry.com The existing substituents on the phenazine ring, namely the deactivating chloro and carboxylic acid groups, would further disfavor electrophilic substitution and direct incoming electrophiles to specific positions, should a reaction occur.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient character of the phenazine ring makes it an excellent candidate for nucleophilic aromatic substitution. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.com The chlorine atom at the 8-position can potentially act as a leaving group, allowing for its replacement by various nucleophiles. The rate and feasibility of such a substitution would be influenced by the reaction conditions and the nature of the attacking nucleophile. masterorganicchemistry.comchadsprep.com

While direct substitution on the 8-chlorophenazine-1-carboxylic acid core is a plausible synthetic route, many functionalized phenazines are constructed through methods that build the heterocyclic ring system with the desired substituents already in place. One such powerful method is the Jourdan-Ullmann coupling followed by a reductive ring closure. rroij.comrroij.com This strategy allows for the synthesis of phenazine-1-carboxylic acids with diverse functionalities on the second aromatic ring, including chloro, bromo, alkyl, and methoxy (B1213986) groups, by selecting appropriately substituted anilines as starting materials. rroij.comrroij.com For instance, the synthesis of 7,9-dichlorophenazine-1-carboxylic acid has been reported using this approach, demonstrating the method's utility in creating polychlorinated phenazine structures. rroij.com

Transformations of the Carboxylic Acid Group and its Derivatives

The carboxylic acid group at the 1-position is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives. msu.edu These reactions typically proceed via nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid. masterorganicchemistry.comlibretexts.org

Key transformations include:

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rroij.comrroij.com This acid chloride is a crucial intermediate for synthesizing other derivatives. nih.gov

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. A reported method involves dissolving the phenazine-1-carboxylic acid in anhydrous ethanol (B145695) with concentrated sulfuric acid and refluxing the solution. mdpi.com

Amidation: Amides are readily formed by reacting the activated acid chloride with primary or secondary amines. rroij.comrroij.com This method has been used to generate a library of phenazine-1-carboxamides. rroij.com

Acylhydrazone Synthesis: The carboxylic acid can be converted to its ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form phenazine-1-carbohydrazide (B15057655). mdpi.comnih.govnih.gov This hydrazide can be further condensed with various aldehydes or ketones to produce a series of phenazine-1-acylhydrazones. mdpi.comnih.gov These derivatives are of interest due to the potential of the acylhydrazone moiety to chelate metal ions. nih.gov

Curtius Rearrangement: This reaction transforms the carboxylic acid into an amine with the loss of a carbon atom. The process involves converting the carboxylic acid to an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA), which then rearranges upon heating to an isocyanate, followed by hydrolysis to yield the primary amine. rroij.comrroij.com

A variety of derivatives can be synthesized from phenazine-1-carboxylic acid (PCA) and its analogues, as shown in the table below.

Starting MaterialReagent(s)Product TypeExample ProductReference
Phenazine-1-carboxylic acid1. SOCl₂, Toluene 2. Primary Amine/Aniline (B41778), DCMCarboxamideN-(4-fluorophenyl)-6,7,8-trimethoxyphenazine-1-carboxamide rroij.com
Phenazine-1-carboxylic acidDPPA, THF/TEA, H₂OAmine (via Curtius Rearrangement)6,7,8-trimethoxyphenazin-1-amine rroij.com
Phenazine-1-carboxylic acid1. Anhydrous Ethanol, H₂SO₄ 2. Hydrazine HydrateCarbohydrazidePhenazine-1-carbohydrazide mdpi.comnih.gov
Phenazine-1-carbohydrazideAldehyde/KetoneAcylhydrazone(E)-N'-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide nih.gov
Phenazine-1-carboxylic acidVarious amino compounds, SOCl₂, DCM, TriethylamineAmide DerivativesDerivatives with hydrophilic/hydrophobic groups google.com

Photochemical and Electrochemical Properties and Transformations

The extended π-conjugated system of the phenazine ring, coupled with the electronic influence of its substituents, governs its photochemical and electrochemical behavior. Phenazines are known to be redox-active, a property central to their biological activity. nih.gov

Photochemical Properties: Studies on the parent compound, phenazine-1-carboxylic acid (PCA), reveal that it undergoes photodegradation in aqueous solutions when exposed to visible light. nih.gov The degradation follows first-order kinetics and is influenced by pH, with the half-life increasing significantly from 2.2 days at pH 5.0 to 37.6 days at pH 6.8. nih.gov The process is accelerated by the presence of hydrogen ions and oxidants, and the removal of oxygen doubles the half-life, suggesting an oxidative degradation mechanism. nih.gov The degradation products of PCA have been identified as hydroxylated derivatives, such as Hydroxyl PCA and hydroxy phenazine. nih.gov The presence of the 8-chloro substituent in this compound would likely influence the photochemical stability and degradation pathway, as chloroarenes can undergo photochemically induced transformations, such as reductive dehalogenation or reaction with radical species. nih.gov The planar, conjugated structure of phenazines imparts them with special optical properties, making them useful as fluorescent probes and photosensitizers. arkat-usa.org

Electrochemical Properties: The electrochemical behavior of phenazines is characterized by their ability to undergo reversible or quasi-reversible redox reactions. researchgate.net The core phenazine structure can be reduced in aprotic solvents. acs.org In a study of Pseudomonas aeruginosa, the formal potential of phenazine-1-carboxylate (B1240584) (PCA) was determined to be approximately -0.24 V versus Ag/AgCl. nih.gov This redox potential is crucial for its role as a mediator in extracellular electron transfer. researchgate.netnih.gov The production of PCA by the bacterium was found to be profoundly influenced by the applied electrochemical potential, with more positive potentials stimulating higher production. nih.gov The 8-chloro substituent, being electron-withdrawing, is expected to shift the redox potential of this compound to more positive values compared to the parent PCA, making it a better electron acceptor. This tuning of the lowest unoccupied molecular orbital (LUMO) energy level by halogen substituents has been noted in theoretical studies of other phenazine systems. arkat-usa.org

PropertyCompoundFindingConditionsReference
Photodegradation Half-life Phenazine-1-carboxylic acid (PCA)2.2 daysAqueous solution, pH 5.0, visible light nih.gov
Photodegradation Half-life Phenazine-1-carboxylic acid (PCA)37.6 daysAqueous solution, pH 6.8, visible light nih.gov
Formal Redox Potential (E°') Phenazine-1-carboxylate (PCA)~ -0.24 Vvs. Ag/AgCl nih.gov

Chelation Chemistry and Metal Complex Formation Studies

Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure called a chelate. ebsco.com The ability of a molecule to act as a chelating agent is highly dependent on the spatial arrangement of its donor atoms, such as oxygen and nitrogen.

While there is limited direct research on the chelation chemistry of this compound itself, studies on the parent compound PCA and its derivatives provide strong evidence for its involvement in metal interactions. Phenazine-1-carboxylic acid has been shown to promote the development of bacterial biofilms by facilitating the acquisition of ferrous iron [Fe(II)]. asm.org This suggests that PCA, or a metabolite thereof, can interact with iron ions, either through chelation or by mediating their redox state to improve bioavailability. asm.org

Furthermore, derivatives of PCA have been explicitly designed to act as chelating agents. Acylhydrazone derivatives, synthesized from phenazine-1-carbohydrazide, contain the -CONH-N=CH- group. nih.gov This moiety possesses both oxygen and nitrogen atoms that can participate in the formation of hydrogen bonds and, crucially, can form stable chelates with metal ions like iron. nih.gov This ability to bind metal ions is a key feature of many biologically active acylhydrazone compounds. nih.gov

The phenazine-1-carboxylic acid structure, with its carboxylic acid group (containing two oxygen donors) and the nearby phenazine nitrogen atom, presents a potential bidentate O,N-donor set for metal chelation. The formation of such metal complexes would depend on the specific metal ion and the reaction conditions. The study of such complexes is an area of interest, given the significant role of metal ions in biological systems and the potential for developing novel metallodrugs or sensors. orientjchem.org

Sophisticated Spectroscopic and Crystallographic Elucidation of 8 Chlorophenazine 1 Carboxylic Acid Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise atomic connectivity and electronic environment of complex organic molecules. For 8-Chlorophenazine-1-carboxylic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display a series of signals in the aromatic region (typically δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns of the six protons on the phenazine (B1670421) core are influenced by the electronic effects of both the electron-withdrawing carboxylic acid group and the chloro substituent. In analogous compounds like phenazine-1-carboxylic acid, the proton adjacent to the carboxylic acid (H-2) and the proton at the peri-position (H-9) are often shifted significantly downfield due to anisotropic effects. researchgate.net The introduction of a chlorine atom at the C-8 position would further deshield adjacent protons, such as H-7 and H-9, and would simplify the splitting pattern in that aromatic ring by replacing a proton with a non-coupling substituent. The carboxylic acid proton itself would likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), characteristic of acidic protons involved in hydrogen bonding. amazonaws.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, 13 distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid is expected to resonate in the δ 165-170 ppm range. rroij.com The carbons of the phenazine ring system will appear between approximately δ 120-145 ppm. The carbon atom directly bonded to the chlorine (C-8) will experience a significant downfield shift due to the halogen's electronegativity, while the carbon attached to the carboxylic acid (C-1) and the quaternary carbons at the ring junctions (C-4a, C-5a, C-9a, C-10a) will also have characteristic chemical shifts. researchgate.netrroij.com Detailed analysis using two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign each proton and carbon signal by observing correlations through two or three bonds. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1-~124.0
2~8.9 (dd)~135.0
3~8.0 (td)~129.5
4~8.5 (dd)~137.0
4a-~142.0
5a-~143.0
6~8.2 (d)~130.0
7~7.9 (d)~127.5
8-~139.0
9~8.3 (s)~124.5
9a-~140.0
10a-~141.0
COOH~15.9 (s, br)~166.5

Note: These are predicted values based on data from phenazine-1-carboxylic acid and related substituted derivatives. researchgate.netrroij.com Actual values may vary.

X-ray Crystallography of this compound and its Adducts

While NMR provides the solution-state structure, single-crystal X-ray diffraction offers the definitive solid-state architecture, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound would be heavily influenced by two key non-covalent interactions: hydrogen bonding and halogen bonding.

Although specific crystallographic data for this compound is not publicly available, analysis of similar structures, such as cocrystals of other active pharmaceutical ingredients, demonstrates the power of X-ray crystallography in understanding these packing arrangements. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" by probing the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and changes in intermolecular bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by features from the carboxylic acid group. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. nih.gov A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. americanpharmaceuticalreview.com The aromatic part of the molecule will show C-H stretching vibrations just above 3000 cm⁻¹, and a series of C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch would be expected in the lower frequency "fingerprint" region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly effective for observing vibrations of non-polar bonds and symmetric vibrations. The phenazine core, being a large aromatic system, would exhibit strong Raman scattering. nih.gov The symmetric vibrations of the aromatic rings in the 1300-1600 cm⁻¹ region are expected to be prominent. mdpi.com While the O-H stretch is typically weak in Raman, the C=O stretch will be present. Low-frequency Raman spectroscopy (below 200 cm⁻¹) could provide valuable information on the crystal lattice vibrations, which are directly related to the intermolecular hydrogen and halogen bonding network. mdpi.com Comparing the IR and Raman spectra can help confirm structural features, as vibrations that are strong in IR are often weak in Raman, and vice-versa, especially for molecules with a center of symmetry, such as the anticipated carboxylic acid dimer. researchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch (H-bonded)IR2500-3300Broad, Strong
Aromatic C-H StretchIR3050-3150Medium-Weak
C=O StretchIR, Raman~1700Strong (IR), Medium (Raman)
Aromatic C=C StretchIR, Raman1450-1600Medium (IR), Strong (Raman)
C-O Stretch / O-H BendIR1210-1320Medium
C-Cl StretchIR600-800Medium-Strong

Note: These are predicted frequency ranges based on general spectroscopic principles and data from analogous compounds. nih.govamericanpharmaceuticalreview.comresearchgate.net

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Derivatization Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns.

For this compound (C₁₃H₇ClN₂O₂), the calculated monoisotopic mass is approximately 258.0196 u. In high-resolution mass spectrometry (HRMS), the molecular ion peak (M⁺˙) would be observed at this m/z value. A crucial feature would be the presence of an (M+2)⁺˙ peak with an intensity about one-third that of the M⁺˙ peak. This isotopic signature is definitive for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Electron impact (EI) ionization would likely induce characteristic fragmentation. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). libretexts.orgyoutube.com The most significant fragmentation would likely be the loss of the carboxyl group to form a stable 8-chlorophenazinyl cation at m/z 213. Further fragmentation could involve the loss of HCN (m/z 186) or the chlorine atom. Techniques like Direct Analysis in Real Time (DART) mass spectrometry could also be used for rapid analysis with minimal sample preparation. rroij.com The acylium ion (R-CO⁺), which is often the base peak for carboxylic acid derivatives, would also be an expected fragment. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl) Identity Fragment Lost
258[M]⁺˙-
241[M - OH]⁺•OH
213[M - COOH]⁺•COOH
186[M - COOH - HCN]⁺•COOH, HCN
178[C₁₂H₆N₂]⁺˙•COOH, Cl•

Note: The corresponding peaks for the ³⁷Cl isotope would be observed at m/z values two units higher.

Computational and Theoretical Chemistry Perspectives on 8 Chlorophenazine 1 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of phenazine (B1670421) compounds. For phenazine derivatives, DFT methods like B3LYP are commonly employed to optimize molecular geometry and calculate electronic properties. researchgate.netrsc.orgresearchgate.netmdpi.com

These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For phenazine derivatives, substitutions on the phenazine core, such as the chloro group and carboxylic acid in 8-chlorophenazine-1-carboxylic acid, are expected to significantly modulate these frontier orbital energies and, consequently, the molecule's reactivity and electrochemical properties. researchgate.net

For instance, in computational studies of various phenazine derivatives for applications like redox flow batteries, DFT has been used to predict their redox potentials. rsc.orgresearchgate.net The introduction of electron-withdrawing or electron-donating groups can be systematically studied to understand their effect on the electronic properties. The chloro group at the 8-position in this compound would be expected to influence the electron distribution across the phenazine ring system.

Table 1: Representative Calculated Electronic Properties for Substituted Phenazines (Illustrative)

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenazine-1-carboxylic acidB3LYP/6-31G(d)-6.5-3.23.3
2-HydroxyphenazineB3LYP/DNP-5.8-2.92.9
1-NitrophenazineB3LYP/DNP-7.1-4.03.1

Note: This table is illustrative and based on typical values for phenazine derivatives. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with the surrounding environment, such as solvents. For phenazine-1-carboxamides, MD simulations have been used to study their interactions with DNA and the surrounding solvent, revealing the role of the solvent in mediating these interactions. researchgate.net

For this compound, MD simulations could provide valuable insights into how the molecule behaves in different solvents. The carboxylic acid group can participate in hydrogen bonding with protic solvents, while the phenazine core has aromatic character that can lead to stacking interactions. The chlorine atom would also influence the local solvation shell. MD simulations can map out the stable conformations of the carboxylic acid group relative to the phenazine ring and how these conformations are influenced by the solvent. This is crucial for understanding its solubility and how it might interact with biological or material interfaces.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be validated against experimental data. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra of phenazine derivatives. mdpi.com Similarly, the vibrational frequencies from DFT calculations can be compared with experimental Infrared (IR) and Raman spectra. Furthermore, NMR chemical shifts can be calculated and compared with experimental data from ¹H and ¹³C NMR spectroscopy. mdpi.comrroij.com

Table 2: Representative Experimental ¹H NMR Chemical Shifts (ppm) for Substituted Phenazine-1-carboxylic Acids in d6-DMSO (Illustrative)

CompoundH-2H-3H-4Other Aromatic Protons
7-fluorophenazine-1-carboxylic acid8.52 (m)8.14-8.06 (m)8.49-8.43 (m)8.04 (m)
phenazine-1,7-dicarboxylic acid8.55-8.44 (m)8.08 (dd)8.73 (s)8.42 (dd), 8.37(d)

Data sourced from rroij.com. This table illustrates the type of experimental data available for validating computational predictions.

Molecular Docking and Ligand-Target Interaction Modeling (non-clinical biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For phenazine derivatives, which are known for their biological activities, docking studies can elucidate their mechanism of action by modeling their interaction with specific protein targets. mdpi.com

Phenazine-1-carboxylic acid, the parent compound of this compound, is known to have antimicrobial properties. mdpi.com Molecular docking could be employed to study the interaction of this compound with non-clinical biological targets, such as enzymes involved in bacterial metabolic pathways. For example, studies on halogenated phenazines have shown potent antibacterial and biofilm-eradicating activities, suggesting that these compounds interact with specific bacterial targets. researchgate.netnih.gov Docking studies could help identify these targets and rationalize the observed structure-activity relationships.

Reaction Pathway Energetics and Transition State Analysis

Theoretical calculations are invaluable for mapping out reaction pathways and understanding reaction mechanisms. By calculating the energies of reactants, products, and transition states, chemists can determine the activation energies and thermodynamics of chemical reactions. For the synthesis of substituted phenazines, such as through the Jourdan-Ullmann reaction followed by reductive ring closure, DFT calculations could be used to optimize the reaction conditions and understand the factors that influence the reaction yield and regioselectivity. rroij.com

For this compound, theoretical studies could investigate its chemical stability and potential degradation pathways. For example, the energetics of decarboxylation or reactions involving the chloro-substituent could be explored. Understanding these potential reaction pathways is crucial for its application in various fields.

Molecular and Cellular Mechanisms of Action in Model Systems Excluding Clinical Human Data

Investigations into DNA Intercalation and Topoisomerase Activity in In Vitro Systems

The ability of phenazine-based compounds to interact with DNA is a cornerstone of their biological activity. While direct studies on 8-chlorophenazine-1-carboxylic acid are limited, research on related phenazine (B1670421) derivatives suggests that they can act as DNA intercalators. This mechanism involves the insertion of the planar phenazine ring system between the base pairs of the DNA double helix. Derivatives of phenazine antibiotics have been shown to interact with DNA and RNA by blocking the template through intercalation. mdpi.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.

Furthermore, some phenazine analogues have been investigated for their ability to inhibit topoisomerases, enzymes that are critical for managing DNA topology during cellular processes. mdpi.com For instance, certain fluoroquinolone derivatives, which also possess a heterocyclic ring structure, are known to be potent inhibitors of topoisomerase II. mdpi.com The inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering cell death. mdpi.comnih.gov While direct evidence for this compound is not available, the structural similarities to other topoisomerase inhibitors suggest that this could be a potential mechanism of action. Assays to determine such activity typically involve measuring the relaxation of supercoiled DNA in the presence of the compound and the respective topoisomerase enzyme. ebi.ac.uknih.gov

Modulatory Effects on Enzyme Systems and Biochemical Pathways in Cell-Free Assays

In vitro studies have demonstrated that phenazine-1-carboxylic acid (PCA) can significantly modulate various enzyme systems and biochemical pathways. In the plant-pathogenic bacterium Xanthomonas oryzae pv. oryzae, PCA was found to inhibit carbohydrate metabolism and nutrient uptake. researchgate.net This disruption of central metabolic pathways can lead to a reduction in energy production and the availability of essential building blocks for cellular growth and proliferation.

Furthermore, PCA and its derivatives have been shown to inhibit the activity of key antioxidant enzymes. Specifically, the activities of catalase and superoxide (B77818) dismutase were reduced in Xoo upon treatment with PCA. researchgate.net In cell-free assays, new phenylamides of PCA have demonstrated strong inhibitory activity towards RNA synthesis in a T7-RNA-polymerase transcription system, indicating a direct interference with the transcriptional machinery. nih.gov The synthesis of phenazine compounds in bacteria like Pseudomonas chlororaphis originates from the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic compounds. nih.gov The structural similarity of phenazines to metabolic intermediates could potentially lead to feedback inhibition or competitive binding to enzymes within this and other pathways.

Redox Cycling Mechanisms and Reactive Oxygen Species (ROS) Generation in Cellular Models

A primary mechanism of action for phenazine compounds, including PCA, is their ability to undergo redox cycling. This process involves the repeated reduction and oxidation of the phenazine molecule, which can lead to the transfer of electrons to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. researchgate.netmedchemexpress.com This accumulation of ROS induces oxidative stress within the cell, causing damage to vital cellular components like DNA, proteins, and lipids. medchemexpress.comnih.gov

In the bacterium Xanthomonas oryzae pv. oryzae, PCA has been shown to act as a redox-cycling agent, leading to a significant increase in intracellular ROS levels. researchgate.net This disruption of the cellular redox balance is a key factor in its antibacterial activity. Similarly, in the fungal pathogen Pestalotiopsis kenyana, treatment with PCA resulted in increased ROS levels, contributing to its antifungal effect. nih.govnih.gov Studies have also indicated that ROS generation is a precursor to PCA-induced cell death in the marine bacterium Vibrio anguillarum. nih.gov The ability of phenazines to facilitate the generation of ATP and a proton-motive force under anaerobic conditions through redox cycling has also been observed in Pseudomonas aeruginosa. ebi.ac.uk

Interactions with Microbial Extracellular Electron Transfer Pathways

Phenazine compounds play a significant role as electron shuttles in microbial extracellular electron transfer (EET) processes. nih.gov These molecules can be secreted by microorganisms and facilitate the transfer of electrons from the cell to external electron acceptors, such as minerals or electrodes in bioelectrochemical systems. nih.govnih.gov This process is crucial for the energy metabolism of certain bacteria, particularly under anaerobic conditions. theclinivex.com

Studies on Shewanella oneidensis have demonstrated that phenazine-1-carboxylic acid can significantly boost the rate of EET. nih.gov The proposed mechanism involves the transport of PCA out of the bacterial cell, where it is then reduced by outer membrane cytochromes. The reduced PCA can then shuttle electrons to an external acceptor. nih.gov The structure of the phenazine molecule, including the nature and position of its substituent groups, has a substantial impact on its reduction potential and, consequently, its efficiency as an electron shuttle. theclinivex.com This highlights the potential for tuning the EET capabilities of microorganisms by modifying the structure of the phenazine mediator.

Structure-Activity Relationship (SAR) Studies for Molecular Target Modulation in Non-Mammalian Systems

The biological activity of phenazine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and their positions on the phenazine core influence the interaction with molecular targets and the resulting biological effects.

Analysis of Substituent Effects on Specific Biological Activities in In Vitro Assays

The nature and position of substituents on the phenazine ring have been shown to significantly impact the biological activity of these compounds. For instance, the inhibitory activity of new phenazine-1-carboxylic acid phenylamides on RNA synthesis in an in vitro T7-RNA-polymerase transcription system was found to be dependent on the specific structure of the amide derivatives. nih.gov Computational studies have suggested that this inhibition arises from the formation of a stable complex between the compound and the enzyme at the substrate binding site. nih.gov

In another study, a series of hydroxybenzoic acid ester conjugates of PCA were synthesized and evaluated for their fungicidal activity. The results indicated that the nature of the ester substituent had a direct effect on the antifungal potency. mdpi.com Furthermore, quantum chemical calculations have revealed that the location of substituent groups on the phenazine molecule substantially affects the reaction-free energy during electron transfer processes. theclinivex.com Specifically, electron-donating and electron-withdrawing groups influence the interaction with protonated water clusters differently, which can alter the electron flow route and energy conversion efficiency. theclinivex.com

Mechanistic Probing of Biological Pathways in Bacterial and Fungal Models

Mechanistic studies in various microbial models have provided insights into the specific pathways affected by phenazine compounds. In the bacterium Xanthomonas oryzae pv. oryzae, phenazine-1-carboxylic acid was found to disrupt the redox balance by increasing the accumulation of reactive oxygen species (ROS) and inhibiting the activities of the antioxidant enzymes catalase and superoxide dismutase. researchgate.net Proteomic analysis further revealed that PCA inhibited carbohydrate metabolism and nutrient uptake in this bacterium. researchgate.net

In the fungal pathogen Pestalotiopsis kenyana, transcriptomic analysis following treatment with PCA showed a large number of differentially expressed genes, primarily related to redox processes and various metabolic pathways. nih.gov The treatment also led to malformed mycelial development, damage to cell membranes, and a reduction in mitochondrial membrane potential, all of which are indicative of a multi-target mechanism of action. nih.gov Similarly, in Phellinus noxius, PCA induced morphological changes in the hyphae and significantly increased intracellular ROS levels. mdpi.com These studies in diverse bacterial and fungal models underscore the multifaceted mechanisms by which phenazine compounds exert their antimicrobial effects, primarily revolving around the induction of oxidative stress and the disruption of essential metabolic processes.

Applications of 8 Chlorophenazine 1 Carboxylic Acid As a Research Tool and Chemical Scaffold

Utilization in the Design and Synthesis of Chemical Libraries for Biological Screening

The structural backbone of 8-Chlorophenazine-1-carboxylic acid is a key component in the generation of chemical libraries for biological screening. The phenazine (B1670421) heterocycle is considered a privileged scaffold because its derivatives display a wide array of biological activities, including anticancer, antibacterial, and antifungal properties. rroij.comresearchgate.net Synthetic strategies have been developed to rapidly produce a diverse collection of phenazine-1-carboxylic acid (PCA) derivatives, which can then be screened for various biological functions. rroij.com

A common synthetic route involves a copper-promoted Jourdan-Ullmann coupling, followed by a reductive ring closure using sodium borohydride (B1222165) to form the core phenazine structure. rroij.com This method allows for the creation of PCA analogues with diverse functional groups at various positions (6, 7, 8, and/or 9) on the phenazine ring, including chloro, fluoro, bromo, alkyl, and methoxy (B1213986) groups. rroij.comrroij.com From this core, further diversification can be achieved through reactions like amidations and Curtius rearrangements to generate extensive libraries of phenazine compounds. researchgate.net For instance, a library of 35 different phenazines was generated in 3 to 4 linear steps from a single aniline (B41778) starting material. researchgate.net These libraries are then used in biological screening to identify lead compounds for potential new drugs. rroij.comnih.gov For example, derivatives of PCA have been synthesized and evaluated for their antifungal activity against the plant pathogen Rhizoctonia solani Kuhn. nih.gov

Derivative TypeSynthetic ApproachPotential Application/Screening TargetReference
Halogenated PCA Analogues (Fluoro, Chloro, Bromo)Jourdan-Ullmann coupling and reductive ring closureAntifungal agents against plant pathogens like Rhizoctonia solani rroij.comnih.gov
Phenazine-1-carboxamidesAmidation of the carboxylic acid groupGeneral biological screening for drug discovery researchgate.net
Phenazin-1-aminesCurtius rearrangement of the carboxylic acidGeneral biological screening for drug discovery rroij.com
Phenazine-1-carboxylic acylhydrazonesCondensation of phenazine-1-carbohydrazide (B15057655) with aldehydesAntitumor activity (tested on HeLa and A549 cells) mdpi.com

Development of Fluorescent Probes and Chemical Sensors for Biological or Environmental Monitoring

Phenazine derivatives, including those structurally related to this compound, are valuable fluorophores for creating chemical sensors and probes. researchgate.netrsc.org Their favorable photophysical properties, such as large Stokes shifts, high quantum yields, and good photostability, make them suitable for these applications. rsc.orgnih.gov These probes are often designed as "turn-on" sensors, where the fluorescence is initially quenched and then restored upon reaction with a specific analyte. rsc.orgacs.org

This principle has been used to develop probes for various biologically and environmentally significant molecules.

Hydrogen Peroxide (H₂O₂): A near-infrared (NIR) fluorescent probe based on a reduced phenazine scaffold was developed for detecting H₂O₂. The probe (PCN-BP) incorporates a boronate group that is cleaved by H₂O₂, releasing the fluorophore (PCN) and causing a 24-fold increase in fluorescence emission at 680 nm. rsc.org This probe demonstrated high selectivity and was successfully used for imaging both exogenous and endogenous H₂O₂ in cells. rsc.org

Thiophenols: A dibenzo[a,c]phenazine-based probe was created for the fast and selective detection of thiophenols, which are environmental pollutants. rsc.orgnih.gov The probe works over a wide pH range (5 to 13) and shows a strong fluorescence signal at 570 nm in the presence of thiophenols, with a low detection limit of 40 nM. rsc.orgnih.gov Its efficacy was confirmed by detecting thiophenols in real environmental water samples, including seawater and tap water. rsc.orgnih.gov

Metal Ions and Other Species: The phenazine framework has been incorporated into sensors for detecting metal ions and other reactive species. rsc.orgresearchgate.net For example, a phenazine-embedded copper(II) complex acts as a selective fluorescent probe for nitric oxide (NO) and nitroxyl (B88944) (HNO). acs.org The initial complex is non-fluorescent, but upon reaction with NO or HNO, the copper ion is reduced, leading to a significant turn-on fluorescence response. acs.org

Probe BaseTarget AnalyteKey FeaturesApplication AreaReference
Reduced PhenazineHydrogen Peroxide (H₂O₂)NIR emission (680 nm), >200 nm Stokes shift, "turn-on" responseBiological imaging in cells rsc.org
Dibenzo[a,c]phenazineThiophenols120 nm Stokes shift, 40 nM detection limit, wide pH stabilityEnvironmental water monitoring rsc.orgnih.gov
Phenazine-Embedded Copper(II) ComplexNitric Oxide (NO), Nitroxyl (HNO)Selective turn-on fluorescence response over other ROS/RNSBiological sensing acs.org
General Phenazine DerivativesIons and MoleculesTunable structures, excellent optical performanceOptical sensing, biosensors rsc.orgresearchgate.net

Role in Mechanistic Enzymology and Metabolic Pathway Elucidation

Phenazine-1-carboxylic acid (PCA) is a central molecule in the study of microbial metabolic pathways and enzymology. Its biosynthesis in organisms like Pseudomonas species originates from the shikimate pathway, a crucial metabolic route for producing aromatic compounds. researchgate.netfrontiersin.org The genes responsible for PCA biosynthesis, often found in phz operons (e.g., phzA1-G1 and phzA2-G2), encode the enzymes that convert chorismate into PCA. researchgate.net Understanding this pathway is not only fundamental to microbiology but also allows for the genetic engineering of strains to enhance the production of PCA for use as a biopesticide. frontiersin.orgnih.gov

Conversely, the biodegradation of PCA is an important area of research for understanding its environmental fate and for potential bioremediation applications. nih.gov Studies have identified specific enzymes responsible for breaking down the phenazine ring. For example, a multi-component dioxygenase, PcaA1A2A3A4, has been identified as a phenazine-1-carboxylic acid 1,2-dioxygenase. researchgate.net This enzyme catalyzes the initial step in PCA degradation, converting it to 1,2-dihydroxyphenazine through a process involving both decarboxylation and hydroxylation. researchgate.net The discovery and characterization of such enzymes fill a critical gap in our understanding of phenazine biodegradation pathways and reveal novel enzymatic functions. nih.govresearchgate.net

Potential as a Component in Advanced Materials Science Research

The unique electronic and photophysical properties of the phenazine scaffold make its derivatives, including chlorinated variants, promising candidates for applications in advanced materials science. researchgate.netafricaresearchconnects.com Their electron-deficient skeleton, structural planarity, and chemical stability are key attributes that researchers are leveraging for various technologies. researchgate.netrsc.org

Organic Light-Emitting Diodes (OLEDs): Phenazine-based molecules have been synthesized and tested as fluorescent dyes in OLEDs. By modifying the fused-ring structure of the phenazine core, researchers can control the emission color. For example, a complex phenazine derivative (2c) was shown to emit different colors of light depending on its state: blue in solution, green in a solid film, and red in an acidic state. acs.org An OLED device incorporating this compound emitted a strong green light with a maximum luminance of approximately 8600 cd/m², demonstrating its potential as a practical material for display technologies. acs.org

Redox-Active Materials for Flow Batteries: Phenazine derivatives are being investigated as redox-active organic electrolytes for aqueous flow batteries, which are a promising technology for sustainable energy storage. rsc.org Computational studies using density functional theory have been employed to design phenazine molecules with tailored redox potentials. rsc.org By adding specific electron-donating or electron-withdrawing groups, the properties of these materials can be tuned to create high-performance anolytes and catholytes for alkaline aqueous organic flow batteries. rsc.org

Optical and Smart Materials: The responsiveness of phenazine derivatives to external stimuli like pH, solvents, and temperature allows for the creation of "smart" molecular materials. researchgate.net Their favorable chemical and optical properties are being used to develop advanced optical sensors and other functional materials where these responsive characteristics are beneficial. researchgate.netrsc.org

Application AreaPhenazine Derivative TypeKey Property/FunctionReference
Organic Light-Emitting Diodes (OLEDs)Fused-ring phenazines (e.g., 2,3,13,14-tetradecyloxy-5,11,16,22-tetraaza-7,9,18,20-tetraoxo-8,19-dicyanoenneacene)Tunable light emission (blue, green, red); high luminance in devices acs.org
Aqueous Organic Flow BatteriesPhenazine derivatives with various functional groupsReversible redox activity; tunable redox potentials for use as anolytes or catholytes rsc.org
Optical SensorsFunctionalized phenazine derivativesFavorable photophysical properties, responsiveness to external stimuli (pH, ions) researchgate.netrsc.org
Smart Molecular MaterialsDihydrophenazine derivativesResponsiveness to environmental factors like temperature and solvent polarity researchgate.net

Biosynthetic Pathways and Ecological Context if a Natural Product or Derivative

Identification of Microbial Producers and Associated Genetic Clusters

The production of the basic phenazine-1-carboxylic acid (PCA) scaffold is widespread among various bacteria. However, the generation of chlorinated phenazines is a more specialized capability. While no specific producer of 8-chlorophenazine-1-carboxylic acid has been definitively identified in the reviewed literature, the arthropod endosymbiont Streptomyces anulatus 9663 is a well-documented producer of other chlorinated and modified phenazines known as endophenazines. nih.gov This bacterium serves as a key model for understanding the genetic basis of phenazine (B1670421) chlorination.

The genetic blueprint for phenazine production is located in a biosynthetic gene cluster (BGC). In Streptomyces anulatus, this is known as the endophenazine or 'ppz' gene cluster. uniprot.org This BGC (GenBank Accession: FN178498.1) is a large, 27 kb DNA region that contains all the necessary genetic information for creating the phenazine core and modifying it. uniprot.orgnih.gov

The cluster includes:

Core Biosynthesis Genes: A set of seven genes, homologous to the well-studied phzABCDEFG operon in Pseudomonas species, responsible for synthesizing the PCA backbone from chorismic acid. researchgate.net In S. anulatus, these are designated ppzA-G. uniprot.org

Modification Enzyme Genes: Genes encoding enzymes that add functional groups to the PCA core. A key example in the ppz cluster is ppzP, which encodes a prenyltransferase that attaches a dimethylallyl group to the phenazine ring, a characteristic feature of endophenazines. researchgate.net

Putative Halogenase Genes: Although not explicitly characterized in the initial studies, the production of chlorinated endophenazines by S. anulatus implies the presence of a halogenase gene within the BGC responsible for incorporating a chlorine atom onto the phenazine structure. Flavin-dependent halogenases are typically responsible for such modifications in bacterial secondary metabolism. nih.gov

Regulatory and Transport Genes: The cluster also contains genes that regulate its own expression and genes that encode for transporters to secrete the synthesized phenazines. uniprot.org

Other bacterial genera, such as Burkholderia, also possess diverse phenazine BGCs which vary in the number and type of modifying genes, indicating a broad capacity for phenazine diversification across the microbial world. nih.gov

Table 1: Key Microbial Producers and Associated Phenazine Gene Clusters

Microbial ProducerAssociated Gene ClusterKey Phenazine ProductsReference
Streptomyces anulatus 9663Endophenazine ('ppz') clusterPhenazine-1-carboxylic acid, Endophenazines (prenylated and chlorinated derivatives) nih.govuniprot.orgresearchgate.net
Pseudomonas chlororaphisphzABCDEFGPhenazine-1-carboxylic acid (PCA), 2-hydroxyphenazine frontiersin.org
Pseudomonas aeruginosaphz1 and phz2 operonsPCA, Pyocyanin (B1662382), and other derivatives nih.gov
Burkholderia spp.phz gene clusters (multiple variants)PCA and various derivatives nih.gov

Enzymatic Steps and Intermediate Compounds in the Biosynthesis of Phenazine-1-carboxylic Acid and Related Chlorinated Analogues

The biosynthesis of this compound begins with the construction of its parent molecule, phenazine-1-carboxylic acid (PCA), a pathway that originates from primary metabolism.

The assembly of the tricyclic phenazine core starts from the shikimate pathway, which provides the key precursor, chorismic acid . frontiersin.org The synthesis from chorismate to PCA is catalyzed by a conserved suite of five enzymes encoded by the phz (or ppz) gene cluster. frontiersin.org

Formation of 2-amino-2-deoxyisochorismate (ADIC): The enzyme PhzE, an anthranilate synthase homolog, catalyzes the conversion of chorismate to ADIC.

Hydrolysis to DHHA: PhzD, an α/β-hydrolase, then cleaves ADIC to form (5S,6S)-6-amino-5-hydroxy-1,3-cyclohexadiene-1-carboxylic acid, commonly known as trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) . frontiersin.org

Dimerization and Cyclization: The subsequent steps, involving PhzF, PhzB, and PhzG, are complex. PhzF isomerizes DHHA into a reactive aminoketone intermediate. Two molecules of this unstable intermediate are then condensed and oxidatively cyclized to form the tricyclic phenazine scaffold, ultimately yielding phenazine-1-carboxylic acid (PCA) . frontiersin.org

Once PCA is formed, it becomes a substrate for various "tailoring" enzymes that decorate the core structure, leading to the diversity of phenazine derivatives observed in nature. The formation of a chlorinated analogue like this compound requires a specific halogenation step. This is catalyzed by a class of enzymes known as flavin-dependent halogenases . These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion (Cl⁻) to generate a highly reactive hypohalous acid (HOCl) species, which then performs an electrophilic attack on the aromatic phenazine ring. nih.gov

While the specific halogenase in the S. anulatusppz cluster has not been functionally characterized, it is hypothesized to act on either the PCA core or a late-stage intermediate to produce chlorinated phenazines.

Table 2: Functions of Key Enzymes in Phenazine Biosynthesis

Gene (e.g., phz/ppz)Enzyme FunctionStep in PathwayReference
phzE / ppzEAnthranilate synthase-like enzymeConverts chorismic acid to ADIC frontiersin.org
phzD / ppzDα/β-hydrolase family enzymeConverts ADIC to DHHA frontiersin.org
phzF / ppzFIsomeraseIsomerizes DHHA to a reactive intermediate frontiersin.org
phzB, phzG / ppzB, ppzGEnzymes involved in dimerization/cyclizationCatalyze the condensation of two DHHA-derived molecules to form the phenazine core frontiersin.org
ppzPPrenyltransferaseAdds a dimethylallyl group to the phenazine core (in S. anulatus) researchgate.net
Putative HalogenaseFlavin-dependent halogenaseAdds a chlorine atom to the phenazine core or an intermediate nih.gov

Regulation of Biosynthesis and Environmental Modulators

The production of phenazines is a metabolically expensive process and is therefore tightly regulated to ensure it occurs only when beneficial for the producing organism. The regulatory networks are complex and respond to a variety of internal and external cues.

In Pseudomonas species, the primary layer of regulation is quorum sensing (QS) , a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. The PhzR/PhzI system is a classic example, where PhzI synthesizes a signaling molecule (an N-acyl homoserine lactone) that, at a critical concentration, binds to the transcriptional regulator PhzR, activating the expression of the phz operon. researchgate.net In P. aeruginosa, this is further integrated into a hierarchical QS cascade involving the las and rhl systems. frontiersin.orgnih.gov

In contrast, the regulation of phenazine biosynthesis in Streptomyces appears to be different and does not involve the canonical PhzR/PhzI QS system. uniprot.org Instead, it relies on cluster-situated regulators . Mutational analysis of the ppz cluster in S. anulatus identified two key regulatory genes:

ppzY: This gene encodes a LysR-type transcriptional regulator that is believed to control the expression of the core phenazine biosynthesis genes. nih.gov

ppzV: This gene encodes a TetR-family regulator that appears to specifically control the prenylation step of endophenazine biosynthesis. nih.gov

Beyond these specific regulators, global regulatory networks also play a crucial role. The Gac/Rsm pathway in Pseudomonas integrates various environmental signals to post-transcriptionally control phenazine production. uniprot.org In Streptomyces, the PhoR-PhoP two-component system , which responds to environmental phosphate (B84403) levels, has been shown to be a key regulator of secondary metabolism, including phenazine production. nih.gov Overexpression of the regulator PhoP in Streptomyces lomondensis led to a significant increase in the production of a novel phenazine derivative. nih.gov

Environmental factors that modulate phenazine biosynthesis include:

Nutrient Availability: Phosphate limitation is a known trigger for phenazine production in some bacteria. elifesciences.org Iron concentrations also influence production.

Oxygen Levels: Phenazine production can be enhanced in low-oxygen environments, consistent with their role as electron shuttles. nih.gov

pH and Temperature: These fundamental environmental parameters can dramatically affect the levels of phenazine production. frontiersin.org

Ecological Roles in Microbial Interactions and Environmental Cycles

Phenazines are not simply waste products; they are powerful ecological tools that shape microbial communities and influence biogeochemical processes. The addition of a chlorine atom to the phenazine core, creating compounds like this compound, is a common evolutionary strategy to enhance or modify biological activity. nih.gov

The primary ecological functions of chlorinated phenazines include:

Antimicrobial Activity: Phenazines exhibit broad-spectrum antibiotic activity against competing bacteria and fungi. nih.govmdpi.com This is a key mechanism for resource competition and niche defense. The redox-active nature of the phenazine core allows it to generate reactive oxygen species (ROS), which are toxic to other microbes. Chlorinated endophenazines from S. anulatus are effective against Gram-positive bacteria and various filamentous fungi, likely helping their arthropod hosts to control pathogens. nih.gov

Biofilm Formation: Phenazines are critical signaling molecules in the development of biofilms—structured communities of microorganisms. In P. aeruginosa, they act as electron shuttles that help maintain the cellular redox balance, particularly in the anoxic interior of a biofilm, which is essential for community survival and persistence. nih.gov

Symbiosis and Pathogenesis: As endosymbionts of arthropods, phenazine-producing Streptomyces likely provide a chemical defense for their hosts against infection. nih.gov In pathogenic contexts, such as P. aeruginosa infections, phenazines act as virulence factors that damage host tissues. nih.gov

Influence on Environmental Cycles: The ability of phenazines to act as electron shuttles extends beyond the cell. They can facilitate the reductive dissolution of iron and manganese minerals in the environment. nih.gov This process can increase the bioavailability of these essential metals and other adsorbed nutrients, such as phosphate, making phenazine-producing microbes important players in nutrient cycling within their habitats, particularly in the rhizosphere (the soil region around plant roots). elifesciences.orgresearchgate.net

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Targeted Chemical Synthesis and Bio-Inspired Production

The generation of novel phenazine (B1670421) derivatives with tailored properties is a cornerstone of future research. Current synthetic strategies, while effective, offer significant room for innovation.

Targeted Chemical Synthesis: Modular synthetic routes, such as the Wohl-Aue reaction, have been instrumental in creating libraries of halogenated phenazines for structure-activity relationship (SAR) studies. nih.gov Future efforts will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic methodologies. The synthesis of 9-Chlorophenazine-1-carboxylic acid has been reported via the cyclization of 2-((2-Chlorophenyl)amino)-3-nitrobenzoic acid using sodium borohydride (B1222165). nih.gov Innovations in catalysis, flow chemistry, and computational chemistry could enable the precise and predictable synthesis of complex chlorinated phenazines with specific substitutions to fine-tune their biological activity or material properties.

Bio-Inspired Production: The natural biosynthesis of phenazines offers a powerful blueprint for sustainable production. Bacteria like Pseudomonas and Streptomyces produce the core phenazine scaffold from chorismic acid via a conserved set of enzymes encoded by the phz gene cluster. mdpi.comnih.gov While natural halogenation of phenazines is rare, the biosynthetic machinery for halogenation from other natural product pathways could be integrated into engineered microbes. as-1.co.jp Future research will likely involve:

Metabolic Engineering: Creating microbial cell factories for the high-yield production of 9-Chlorophenazine-1-carboxylic acid or other valuable precursors. This can be achieved by overexpressing key biosynthetic genes and optimizing fermentation conditions. mdpi.com

Synthetic Biology: Designing and constructing novel biosynthetic pathways by combining enzymes from different organisms to produce non-natural phenazine derivatives. The use of prenyltransferases to create compounds like Endophenazine A from phenazine-1-carboxylic acid precursors showcases the potential of this approach. cymitquimica.com

Table 1: Synthetic and Biosynthetic Precursors

Compound Name Role Reference
2-((2-Chlorophenyl)amino)-3-nitrobenzoic acid Chemical precursor for 9-Chlorophenazine-1-carboxylic acid nih.gov
Chorismic acid Primary metabolic precursor for the phenazine scaffold in bacteria nih.gov

Advanced Mechanistic Dissection of Molecular Interactions with Biological Systems

Understanding precisely how chlorinated phenazines interact with biological targets is crucial for developing them into effective therapeutic or research tools. While many phenazines exert their effects by generating reactive oxygen species (ROS), recent studies on halogenated phenazines (HPs) point to more specific mechanisms. mdpi.com

Future research should focus on elucidating the molecular targets and pathways affected by compounds like 9-Chlorophenazine-1-carboxylic acid and its derivatives. A key area of investigation is their role in disrupting metal homeostasis. For example, some HPs function through an iron-starvation mechanism, and their antimicrobial activity can be synergistically enhanced by the presence of other metals like zinc. nih.govbiorxiv.org This suggests a complex interplay with bacterial metal ion regulation.

Advanced techniques to be employed include:

Structural Biology: Co-crystallization of phenazine derivatives with target proteins to visualize binding interactions at the atomic level.

Biophysical Methods: Using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamics.

Macromolecular Synthesis Assays: Studies using radiolabeled precursors have shown that certain HPs inhibit RNA and protein biosynthesis, indicating specific interference with these central cellular processes. nih.gov

Development of Novel Research Methodologies Employing 9-Chlorophenazine-1-carboxylic Acid Derivatives

The unique properties of chlorinated phenazines make them ideal candidates for the development of new chemical tools to probe biological systems.

Molecular Probes: Halogenated phenazines are already being used as molecular probes to investigate complex biological processes. For instance, the compound HP-29 is used to study the disruption of metal homeostasis in bacteria, providing insights into the critical role of iron, zinc, and manganese in bacterial survival. biorxiv.org Derivatives of 9-Chlorophenazine-1-carboxylic acid could be functionalized with reporter tags (e.g., fluorophores, biotin) to create probes for identifying and isolating their cellular binding partners.

Prodrug Development: To enhance target specificity and reduce potential off-target effects, prodrug strategies are a promising avenue. This involves modifying the active phenazine "warhead" with a chemical moiety that is cleaved only under specific physiological conditions, such as those present within a target bacterium. One innovative approach involves creating nitroarene-based prodrugs that are activated by intracellular nitroreductase enzymes, which are common in bacteria. nih.gov This methodology allows for the targeted release of the active halogenated phenazine, increasing its efficacy and minimizing systemic exposure. nih.gov

Integration with Omics Technologies for Systems-Level Understanding in Model Organisms

To capture the full impact of chlorinated phenazines on biological systems, a systems-level approach is necessary. The integration of "omics" technologies can provide an unbiased, global view of the cellular response to these compounds.

Transcriptomics: RNA-sequencing (RNA-seq) has been used to study the broad transcriptomic consequences of phenazine exposure in bacteria. nih.govbiorxiv.org These studies reveal that bacteria respond by upregulating genes involved in managing metal ion concentrations and oxidative stress, providing crucial clues about the compound's mechanism of action. biorxiv.org

Proteomics and Metabolomics: The combined analysis of protein and metabolite levels can reveal downstream effects of phenazine treatment. For example, integrated transcriptomic and metabolomic analyses have been used to explore the antifungal mechanisms of phenazine-1-carboxamide, a related compound, revealing impacts on pathways like nitrogen metabolism and fatty acid biosynthesis. Future studies could apply similar multi-omics approaches to dissect the response of pathogens like Staphylococcus aureus or fungi to 9-Chlorophenazine-1-carboxylic acid derivatives.

Table 2: Examples of Omics Applications in Phenazine Research

Omics Technology Organism/System Key Findings Reference
Transcriptomics (RNA-seq) Streptococcus mutans Halogenated phenazine HP-29 alters expression of genes for metal ion uptake and efflux. biorxiv.org
Transcriptomics (RNA-seq) MRSA Biofilms A halogenated phenazine was used as a probe to study mechanistic effects in biofilms. nih.gov

Exploration of New Applications in Chemical Biology and Material Science

The structural and electrochemical properties of chlorinated phenazines open up possibilities beyond traditional antimicrobial applications.

Chemical Biology: The ability of halogenated phenazines to eradicate persistent, antibiotic-tolerant bacterial biofilms is a major area of interest. nih.gov These compounds are effective against critical pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Future chemical biology research will focus on optimizing these biofilm-eradicating properties and developing them as novel therapeutics to combat chronic infections associated with medical implants and diseases like cystic fibrosis. nih.gov

Material Science: The redox-active nature of the phenazine core makes it an attractive scaffold for advanced materials.

Energy Storage: Phenazine derivatives are being explored as organic electrode materials for redox flow batteries. By functionalizing the phenazine core, researchers can tune the redox potentials and solubility to create high-performance, water-soluble anolytes for sustainable energy storage.

Functional Polymers: Chlorinated phenazines can be used as building blocks for donor-acceptor conjugated copolymers. These materials have shown promise in polymer solar cells, where the inclusion of chlorine can lower the polymer's band gap and improve photovoltaic performance. The synthesis of phenazine-based polymers also has applications in creating materials with unique electrochromic properties.

Q & A

Q. What are the recommended synthetic routes for 8-chlorophenazine-1-carboxylic acid, and how can purity be optimized?

Synthesis typically involves chlorination of phenazine precursors followed by carboxylation. Key steps include:

  • Using N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to introduce the chloro substituent at position 8 .
  • Carboxylation via Friedel-Crafts acylation or metal-catalyzed carbonylation, with reaction temperatures maintained below 60°C to avoid side products .
  • Purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC (C18 columns, acetonitrile/0.1% TFA mobile phase). Monitor purity using HPLC-UV (λ = 254 nm) and confirm via melting point analysis (mp 153–155°C for analogous chloro-carboxylic acids) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Spectroscopic analysis : Use 1^1H/13^13C NMR (DMSO-d6) to confirm substitution patterns. The chloro group causes deshielding of adjacent protons (δ ~8.5–9.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS in negative ion mode to confirm molecular weight (theoretical [M-H]^-: 263.02).
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict reactivity .

Q. What are the stability considerations for this compound under experimental conditions?

  • Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation.
  • Stability in solution: Avoid aqueous buffers at pH >7.0, as the carboxylic acid group may deprotonate, altering solubility and reactivity. Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 8-chlorophenazine derivatives?

  • Systematic review : Apply PRISMA guidelines to aggregate data from PubMed, SciFinder, and Web of Science. Critically evaluate assay conditions (e.g., cell lines, IC50 variability) and control experiments .
  • Meta-analysis : Use random-effects models to account for inter-study heterogeneity. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

Q. What experimental designs are optimal for studying the mechanism of action of this compound in enzymatic systems?

  • Kinetic assays : Use stopped-flow spectroscopy to measure enzyme inhibition rates (e.g., with NADH-dependent oxidoreductases).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis studies : Target residues near the phenazine-binding pocket (e.g., His152 in E. coli nitroreductase) to validate interaction sites .

Q. How can computational methods enhance the prediction of this compound’s environmental fate?

  • QSAR modeling : Train models on datasets of chlorinated aromatics to predict biodegradation rates (e.g., EPI Suite BIOWIN3) .
  • Molecular docking : Simulate interactions with soil organic matter (humic acids) using AutoDock Vina. Prioritize metabolites via in silico fragmentation (e.g., CFM-ID) .

Q. What strategies mitigate interference from this compound in complex biological matrices during LC-MS analysis?

  • Sample preparation : Protein precipitation with acetonitrile (2:1 v/v) followed by SPE (Oasis HLB cartridges) to remove lipids and salts .
  • Chromatographic optimization : Use a phenyl-hexyl column (2.6 µm, 100 Å) with 0.1% formic acid in water/methanol gradients to separate isobaric metabolites .
  • Data-independent acquisition (DIA) : Employ SWATH-MS for untargeted metabolomics, filtering noise via open-source tools (e.g., XCMS Online) .

Methodological Resources

  • Literature review : Follow Cochrane systematic review protocols to minimize bias and ensure reproducibility .
  • Data validation : Cross-reference spectral libraries (e.g., SDBS, NIST) and replicate experiments with independent synthetic batches .

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